molecular formula C7H14O2 B1595041 3-Ethylpentanoic acid CAS No. 58888-87-2

3-Ethylpentanoic acid

Cat. No. B1595041
CAS RN: 58888-87-2
M. Wt: 130.18 g/mol
InChI Key: ATUUSOSLBXVJKL-UHFFFAOYSA-N
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Description

3-Ethylpentanoic acid is a chemical compound with the molecular formula C7H14O2 . It has an average mass of 130.185 Da and a monoisotopic mass of 130.099380 Da .


Molecular Structure Analysis

The 3-Ethylpentanoic acid molecule contains a total of 22 bonds. There are 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

3-Ethylpentanoic acid is a chemical compound with the molecular formula C7H14O2 . It has an average mass of 130.185 Da and a monoisotopic mass of 130.099380 Da .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • 3-Ethylpentanoic acid and its derivatives are involved in various chemical reactions and synthesis processes. For example, the preparation of 3-hydroxy-3-methyl-5-phenylpentanoic acid involves the reflux of ethyl 3-hydroxy-3-methyl-5-phenylpentanoate with potassium hydroxide, indicating a role in synthesizing complex organic compounds (Stoermer & Pinhey, 1998).
  • The compound also finds application in the synthesis of other organic molecules, like 3-Methylpentanoic acid, showcasing its utility in diverse organic syntheses (Vliet, Marvel, & Hsueh, 2003).

Plant and Insect Research

  • In the field of botany and entomology, derivatives of 3-Ethylpentanoic acid, such as 3-pentanol, have been shown to prime plant immunity against bacterial pathogens like Pseudomonas syringae in Arabidopsis, indicating its potential in agricultural biotechnology [(Song, Choi, & Ryu, 2015)](https://consensus.app/papers/3pentanol-primes-plant-immunity-speck-pathogen-song/021e603866495db99453062ffdcaf223/?utm_source=chatgpt).
  • Furthermore, 3-ethyl-4-methylpentanol, a closely related compound, plays a crucial role in the mating behavior of certain ant species, suggesting its importance in chemical communication within the insect world (Castracani et al., 2008).

Medicinal Chemistry

  • Ethyl-eicosapentanoic acid, a derivative, has been studied for its neuroprotective effects in bipolar disorder, highlighting the potential medicinal applications of compounds derived from 3-Ethylpentanoic acid in neuropsychiatric disorders (Frangou, Lewis, Wollard, & Simmons, 2007).

Environmental Science

  • In environmental science, derivatives of 3-Ethylpentanoic acid are identified in atmospheric studies. For instance, certain aerosol compounds that are products of secondary organic aerosol from monoterpenes were found in both field and laboratory samples, suggesting a role in atmospheric chemistry and environmental monitoring (Jaoui et al., 2005).

properties

IUPAC Name

3-ethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUUSOSLBXVJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207594
Record name Pentanoic acid, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpentanoic acid

CAS RN

58888-87-2
Record name 3-Ethylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58888-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 2 L 3-necked flask equipped with a condenser attached to a nitrogen inlet tube, a mechanical stirrer, and a 500 mL addition funnel, was added magnesium turnings (18.7 g, 0.769 mol), which were crushed in a mortar and pestle. The reaction was placed under argon. Enough THF was added to just cover the magnesium turnings. With the mechanical stirrer turned off, 2-ethyl-1-bromobutane (155.5 g 0.70 mol) was placed in the addition funnel and about 2-3 mL was added to the magnesium turnings. This area of the THF solution was then heated with a heat gun until vigorous boiling occurred. The remaining 2-ethyl-1-bromobutane was diluted with THF (200 mL) and added dropwise to the stirred reaction mixture at a rate that maintained a gentle reflux. The addition was completed in approximately 3-4 h. After 24 h, the gray slurry was diluted with THF (500 mL), and gently heated with a hot water bath until a homogeneous solution was formed. The warm solution was then poured into two 4 L Nalgene beakers each containing crushed solid carbon dioxide (1 L). The slush was stirred well with a Teflon rod and allowed to stand at room temperature. After 18 h, the solutions were diluted with ethyl acetate (500 mL), and washed with 2N hydrochloric acid (500 mL). The aqueous layer was saturated with sodium chloride and extracted once more with ethyl acetate (500 mL). The combined ethyl acetate layers were dried (Na2SO4). Concentration under reduced pressure gave a wet residue, which was taken up in methylene chloride (600 mL), dried (Na2SO4), and concentrated at 56° C. under reduced pressure to give the title compound as an oil (91 g, 99.8%): 1H NMR (DMSO-d6, 500 MHz): δ11.95 (broad s, 1H), 2.11 (d, J=6.9 Hz, 2H), 1.60 (septet, J=6.5 Hz, 1H), 1.28 (m, 4H), 0.81 (t, J=7.5 Hz, 6H); MS(−ESI): [M—H]−, 129 (100%); Anal. Calc. for C7H14O2: C, 64.58; H, 10.84. Found: C, 64.61; H, 11.11.
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
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solvent
Reaction Step Three
Quantity
600 mL
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solvent
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Seven
Quantity
155.5 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
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reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
200 mL
Type
solvent
Reaction Step Ten
[Compound]
Name
two
Quantity
4 L
Type
reactant
Reaction Step Eleven
Quantity
1 L
Type
reactant
Reaction Step Twelve
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Yield
99.8%

Synthesis routes and methods II

Procedure details

3-ethyl-pent-2-enoic acid methyl ester (150 mg, 1.056 mmol) was dissolved in dioxane (1 ml), and palladium 10% on activated carbon (30 mg) was added; the slurry was hydrogenated under pressure (40 p.s.i.) for 4 h. The carbon was filtered off and the filter was washed with dioxane (1 ml); 1N NaOH (2 ml) was added to the mixture which was left overnight at room temperature; after addition of 1N hydrochloric acid (3 ml), the product was extracted with ethyl acetate. The organic solution was dried over sodium sulfate, filtered and the solvent was removed under reduced pressure, obtaining 90 mg of 3-ethyl pentanoic acid as colourless oil. Yield 65.5%.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
WF Gray, GL Deets, T Cohen - The Journal of Organic Chemistry, 1968 - ACS Publications
… Tamura, et al.,2 3and Stewart and Woolley3 have synthesized several homologs and tested them for antimetabolic activity, but the question whether 3,5-dihydroxy-3-ethylpentanoic acid …
Number of citations: 8 pubs.acs.org
H Chua, HF Peter, W Lo, SN Sin - Science of the total environment, 2001 - Elsevier
Xenobiotic branched carboxylic acids (BCAs) discharged by industries are often persistent in biological wastewater treatment systems and end up in water and sediments. In this study, …
Number of citations: 9 www.sciencedirect.com
SN Sin, H Chua - Chemosphere, 2000 - Elsevier
Branched fatty acids (BAFs) in industrial effluents are often persistent in biological wastewater treatment systems and end up as organic contaminants in the water environment. In this …
Number of citations: 10 www.sciencedirect.com
HE Johnson, DG Crosby - The Journal of Organic Chemistry, 1963 - ACS Publications
… 2-(3 '-indolyl)·-3-ethylpentanoic acid in 10% yield. From the pentanoate there was also … Several crystallizations from cyclohexane afforded pure (2-3'-indolyl)-3-ethylpentanoic acid …
Number of citations: 30 pubs.acs.org
H Chua, W Lo, PHF Yu - Applied biochemistry and biotechnology, 1998 - Springer
… 3-Ethylhexanoic acid (3-EHeA) and 3-ethylpentanoic acid represented BCFAs with a branching at the beta position. All four of these BCFAs had a tertiary C. 2,2-Diethylhexanoic acid (2,…
Number of citations: 3 link.springer.com
H Wynberg, J Feijen - … des Travaux Chimiques des Pays‐Bas, 1970 - Wiley Online Library
… with Raney Ni-W7 giving the two isomeric aliphatic acids, 3-ethylpentanoic acid (X) and 4- … with the spectra obtained from an independently synthesized sample of 3-ethylpentanoic acid …
Number of citations: 18 onlinelibrary.wiley.com
U Weiss, H Ziffer - The Journal of Organic Chemistry, 1963 - ACS Publications
Several, ß-unsaturated carboxylic acids show anomalous rotatory dispersion and circular dichroism at rela-tively long wave lengths (~ 250-270 µ). This finding necessitates the …
Number of citations: 32 pubs.acs.org
A Haj-Yehia, S Hadad, M Bialer - Pharmaceutical research, 1992 - Springer
… These acids were 3-ethylpentanoic acid (EPA), methylneopentyl acetic acid (MNA), l-methylcyclohexanoic acid (MCA), and cycloheptanoic acid (CHA). The fraction of the amide …
Number of citations: 16 link.springer.com
FS Abbott, AA Acheampong - Neuropharmacology, 1988 - Elsevier
Valproic acid and several structurally related carboxylic acids and tetrazole analogues have been shown to antagonize seizures induced by pentylenetetrazole in mice. To investigate …
Number of citations: 61 www.sciencedirect.com
S Fox, H Strasdeit, S Haasmann, H Brückner - Journal of Chromatography A, 2015 - Elsevier
Stereoisomers (enantiomers and diastereoisomers) of synthetic, non-protein amino acids comprising α-, β-, and γ-amino acids, including α,α-dialkyl amino acids, were converted into …
Number of citations: 35 www.sciencedirect.com

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